molecular formula C7H3BrF3N3 B1380699 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1281973-04-3

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1380699
M. Wt: 266.02 g/mol
InChI Key: CLOUSQAWPCBCCR-UHFFFAOYSA-N
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Description

“8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is an organic compound with the chemical formula C7H3BrF3N3 . It is a colorless or yellow solid .


Molecular Structure Analysis

The molecular structure of “8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” consists of a seven-membered 1,4-diazepine ring fused to a 1,2,4-triazole ring and a benzene ring . The linear formula of the compound is C7H3BRF3N3 .


Physical And Chemical Properties Analysis

“8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a colorless or yellow solid with a melting point of about 180-182 °C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Novel derivatives of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are synthesized using microwave irradiation from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. These compounds are characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).
  • X-ray Structure Analysis : The X-ray structural analysis of triazolopyridines, including variants of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, has been conducted to understand their molecular arrangement and properties (El-Kurdi et al., 2021).

Biological and Pharmaceutical Applications

  • Antifungal Activity : Some synthesized derivatives exhibit weak antifungal properties, indicating potential applications in biological and pharmaceutical research (Yang et al., 2015).
  • Herbicidal Activity : Certain compounds within this chemical class demonstrate significant herbicidal activity on a broad range of vegetation, suggesting their potential use in agricultural science (Moran, 2003).

Synthetic Applications and Chemical Reactions

  • Ring Rearrangement and Diversification : These compounds undergo ring isomerization and can be converted into other chemotypes, like 1,2,4-triazolo[1,5-c]pyrimidines, through base- or acid-promoted rearrangement. Their halogen functionalities make them versatile intermediates for various chemical reactions, including palladium-catalyzed cross-couplings (Tang et al., 2014).

Miscellaneous Applications

  • Electrochemical Properties : These compounds have been studied for their electrochemical behavior, indicating potential applications in fields like material science and electrochemistry (Tan, Feng, & Peng, 2007).

properties

IUPAC Name

8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUSQAWPCBCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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